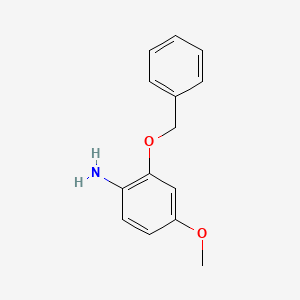

2-(Benzyloxy)-4-methoxyaniline

Overview

Description

2-(Benzyloxy)-4-methoxyaniline is an organic compound that features both benzyloxy and methoxy functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amine undergoes oxidation under acidic conditions. Key pathways include:

-

Quinone Formation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes the compound to a quinone derivative.

-

Side-Chain Oxidation : The benzyl ether group is susceptible to oxidative cleavage, yielding 4-methoxy-2-hydroxyaniline under strong oxidizing conditions.

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-(Benzyloxy)-4-methoxyquinone | 72% | |

| CrO₃ | Acetic acid, reflux | 4-Methoxy-2-hydroxyaniline | 65% |

Reduction Reactions

The amino group and benzyloxy moiety participate in reduction processes:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces the benzyloxy group to a hydroxyl group, yielding 4-methoxy-2-hydroxyaniline .

-

Boron Hydride Reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates derived from condensation reactions .

Table 2: Reduction Reaction Conditions

| Reducing Agent | Substrate | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C, H₂ | This compound | 4-Methoxy-2-hydroxyaniline | 89% | |

| NaBH₄ | Schiff base intermediates | Secondary amines | >90% |

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

-

Bromination : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position to the methoxy group, yielding 5-bromo-2-(benzyloxy)-4-methoxyaniline .

-

Nitration : Nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the ortho position relative to the amino group.

Table 3: Substitution Reaction Outcomes

| Reaction | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C5 | 5-Bromo derivative | 78% | |

| Nitration | HNO₃/H₂SO₄ | C3 | 3-Nitro derivative | 65% |

Condensation Reactions

The primary amine reacts with carbonyl compounds:

-

Schiff Base Formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) produces imines under mild acidic conditions .

-

Cross-Coupling : Copper-catalyzed Ullmann coupling with aryl halides forms biaryl amines .

Table 4: Condensation Reaction Data

Functional Group Transformations

-

Benzyl Deprotection : Hydrolysis with BCl₃ or HBr removes the benzyl group, yielding 2-hydroxy-4-methoxyaniline.

-

Methoxy Demethylation : BBr₃ cleaves the methoxy group to a hydroxyl group under anhydrous conditions .

Biological Activity Relevance

While not directly a reaction, its derivatives exhibit:

-

MAO-B Inhibition : Structural analogs show IC₅₀ values <0.1 µM for monoamine oxidase B, relevant to neurodegenerative disease research.

-

Antimicrobial Properties : Brominated derivatives demonstrate activity against M. tuberculosis (MIC: 1.56 µg/mL) .

Key Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-(Benzyloxy)-4-methoxyaniline is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reactions and Mechanisms

- The compound participates in several chemical reactions, including:

- Nucleophilic Substitution : The methoxy group can undergo electrophilic aromatic substitution, facilitating further functionalization.

- Reduction and Oxidation : It can be reduced to form corresponding amines or oxidized to yield aldehydes and carboxylic acids, depending on the reagents used.

Biological Applications

Antimicrobial and Anticancer Properties

- Recent studies have explored the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent. For instance, research has indicated that derivatives of this compound exhibit inhibitory effects against various pathogens and cancer cell lines .

Mechanism of Action

- The compound is believed to interact with specific enzymes or receptors within biological systems, influencing various biochemical pathways. This interaction may lead to either inhibition or activation of target proteins, which is crucial for its therapeutic potential .

Industrial Applications

Dyes and Pigments Production

- In the industrial sector, this compound is employed in the production of dyes and pigments . Its chemical properties allow it to act as a chromophore in dye formulations, contributing to color stability and intensity.

Specialty Chemicals

- The compound is also used to manufacture specialty chemicals that require specific functional groups for reactivity or solubility in various solvents.

Case Studies

- Antimicrobial Evaluation

-

Pharmacokinetics Research

- Investigations into the pharmacokinetics of this compound revealed its potential for bioactivation due to its reactive benzylic structure, which may enhance its therapeutic efficacy when properly modified.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(Benzyloxy)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.

2-(Benzyloxy)-4-chloroaniline: Contains a chloro group instead of a methoxy group.

2-(Benzyloxy)-4-hydroxyaniline: Features a hydroxy group instead of a methoxy group.

Uniqueness

2-(Benzyloxy)-4-methoxyaniline is unique due to the presence of both benzyloxy and methoxy groups, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique combination of functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-(Benzyloxy)-4-methoxyaniline, also known as a benzyl ether derivative of methoxyaniline, has garnered attention for its diverse biological activities. This compound's structure, featuring both an amine and ether functional groups, contributes to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure can be represented as follows:

This compound possesses a methoxy group (-OCH) and a benzyloxy group (-O-CH), which influence its solubility and interaction with biological targets.

Target Interactions

this compound has been shown to interact with various biological targets, including enzymes and receptors. Its mechanism of action often involves modulation of enzyme activity, particularly through inhibition or activation of specific pathways related to cell signaling and metabolism .

Biochemical Pathways

The compound has been implicated in several biochemical pathways. For instance, it may influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process. Additionally, it can affect pathways related to apoptosis and cellular proliferation by modulating gene expression through interaction with transcription factors.

Biological Activities

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by upregulating pro-apoptotic genes while downregulating anti-apoptotic factors. This dual action results in enhanced cancer cell death.

Antibacterial Properties

The compound has also shown promising antibacterial activity against various strains of bacteria. It disrupts bacterial cell wall synthesis and inhibits essential metabolic processes, leading to bacterial cell death. Studies have reported effective inhibition against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Effects

Another notable biological activity is its antioxidant capacity. This compound scavenges free radicals and reduces oxidative stress within cells. This property is particularly beneficial in protecting cells from damage associated with chronic diseases and aging.

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study investigated the antitumor efficacy of this compound in mouse models bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle solutions. Histological analysis revealed increased apoptosis in tumor tissues, supporting the compound's role as an effective antitumor agent.

Case Study 2: Antibacterial Activity Assessment

In a comparative study, the antibacterial effects of this compound were evaluated against standard antibiotics. The compound exhibited comparable or superior activity against resistant bacterial strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower concentrations, it displays beneficial effects such as anti-inflammatory and antioxidant activities; however, at higher doses, toxicity may occur, leading to adverse effects like hepatotoxicity. Careful dosage regulation is essential for maximizing therapeutic benefits while minimizing risks .

Q & A

Q. Basic: What are the established synthetic routes for preparing 2-(benzyloxy)-4-methoxyaniline, and what intermediates are involved?

Answer:

A common method involves a multi-step synthesis starting with benzylation and methoxylation of aniline derivatives. For example, in the preparation of thiazolidinone-azo compounds, this compound is synthesized via diazotization and coupling reactions. Key intermediates include:

- Intermediate 1 : 2-(Benzyloxy)-5-nitroanisole, formed by benzyl protection of a hydroxyl group followed by nitration.

- Intermediate 2 : Reduction of the nitro group to an amine, yielding this compound .

Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. Advanced: How do chiral ligands influence the stereochemical outcomes in hydroformylation reactions involving this compound derivatives?

Answer:

Chiral ligands (e.g., phosphine-based ligands) enhance enantioselectivity by coordinating to transition metals (e.g., Rh or Co), creating a stereochemical environment that directs substrate orientation. For 4-methoxyaniline derivatives, ligands with bulky substituents improve stereoselectivity (up to 87% ee) by sterically hindering undesired reaction pathways. However, electron-deficient aromatic rings or bulky para-substituents (e.g., Cl, Me) may reduce ligand-substrate affinity, lowering yields and selectivity .

Q. Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C–O–C at ~1250 cm⁻¹). Use split mull samples and grating instruments (e.g., BECKMAN IR-9) for high-resolution data .

- NMR : ¹H NMR confirms benzyloxy (δ 4.9–5.1 ppm, singlet) and methoxy (δ 3.8 ppm, singlet) groups. ¹³C NMR distinguishes aromatic carbons (δ 110–160 ppm).

- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 244).

Q. Advanced: In the synthesis of thiazolidinone-azo derivatives, what role does this compound play in determining bioactivity?

Answer:

The benzyloxy and methoxy groups enhance lipophilicity, improving cell membrane penetration. In thiazolidinone-azo hybrids, the amine group of this compound reacts with aldehydes (e.g., 2-benzyloxy-5-diazenylbenzaldehyde) to form Schiff base intermediates, which cyclize with mercaptoacetic acid to yield thiazolidinones. These derivatives exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) and antioxidant potential (IC₅₀: 12–25 µM in DPPH assays) .

Q. Basic: What are the common purification techniques for this compound post-synthesis?

Answer:

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Distillation : For large-scale preparations, vacuum distillation (bp ~180–200°C at 0.1 mmHg) is effective.

Q. Advanced: How does the electronic nature of substituents on the aromatic ring affect reactivity in cross-coupling reactions with this compound?

Answer:

Electron-donating groups (e.g., methoxy, benzyloxy) activate the aromatic ring toward electrophilic substitution but may deactivate it in nucleophilic reactions. For example, in Suzuki-Miyaura couplings, the methoxy group directs palladium catalysts to the para position, while benzyloxy groups can sterically hinder ortho substitution. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity in Ullmann couplings .

Q. Basic: What are the key stability considerations when handling and storing this compound under laboratory conditions?

Answer:

- Light Sensitivity : Store in amber glass bottles to prevent photodegradation.

- Moisture Control : Use desiccators or vacuum-sealed containers to avoid hydrolysis.

- Temperature : Keep at 2–8°C for long-term storage; room temperature is acceptable for short-term use.

- Inert Atmosphere : Use nitrogen or argon for air-sensitive reactions .

Q. Advanced: What are the mechanistic insights into the formation of azo linkages using this compound as a precursor?

Answer:

The reaction proceeds via diazotization (NaNO₂/HCl at 0–5°C) of the primary amine, forming a diazonium salt. Coupling with electron-rich aromatics (e.g., 4-methylbenzo[d]thiazole) occurs via electrophilic aromatic substitution, where the diazo group acts as an electrophile. The benzyloxy group stabilizes the transition state through resonance, directing substitution to the para position relative to the methoxy group .

Properties

IUPAC Name |

4-methoxy-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHFHOHLITYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.